molecular formula C10H9ClO4 B1417856 (7-Chloro-2,3-dihydro-1,4-benzodioxin-6-YL)acetic acid CAS No. 915921-98-1

(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-YL)acetic acid

Cat. No. B1417856
M. Wt: 228.63 g/mol
InChI Key: LGLSIVKEHGQKRR-UHFFFAOYSA-N
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Description

“(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-YL)acetic acid” is a chemical compound with the molecular weight of 228.63 . It has been identified as a potential antibacterial agent .


Synthesis Analysis

The synthesis of this compound involves the combination of sulfonamide and benzodioxane fragments . The structures of the sulfonamide derivatives were determined by the IR, 1 H NMR, 13 C NMR, and EI-MS spectroscopy techniques .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9ClO4/c11-7-5-9-8 (14-1-2-15-9)3-6 (7)4-10 (12)13/h3,5H,1-2,4H2, (H,12,13) . This indicates the presence of a 1,4-benzodioxane ring system in the molecule .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 228.63 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Anti-inflammatory Activity

  • Vazquez et al. (1996) described the synthesis and anti-inflammatory properties of new carboxylic acids, including 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, which demonstrated comparable potency to Ibuprofen in a carrageenan-induced rat paw edema assay (Vazquez, Rosell, & Pujol, 1996).

Antibacterial and Antifungal Agents

  • Abbasi et al. (2020) reported the synthesis of various 2,3-dihydro-1,4-benzodioxin-based compounds with promising antibacterial and antifungal potentials. Some of these compounds showed low hemolytic activity, making them suitable for further exploration (Abbasi et al., 2020).

Anti-Diabetic Potential

  • A study by Abbasi et al. (2023) synthesized a series of 2,3-dihydro-1,4-benzodioxin-based compounds and evaluated their anti-diabetic potentials through α-glucosidase enzyme inhibitory studies. The compounds displayed weak to moderate inhibitory activities (Abbasi et al., 2023).

Synthesis and Evaluation of Other Derivatives

  • Various other studies have explored the synthesis of 2,3-dihydro-1,4-benzodioxin derivatives with different functional groups, examining their potential as anti-inflammatory, analgesic, antibacterial, and anticonvulsant agents. These include studies by Vazquez et al. (1997), Şüküroğlu et al. (2005), and Arustamyan et al. (2019) (Vazquez, Rosell, & Pujol, 1997), (Şüküroğlu et al., 2005), (Arustamyan et al., 2019).

properties

IUPAC Name

2-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c11-7-5-9-8(14-1-2-15-9)3-6(7)4-10(12)13/h3,5H,1-2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLSIVKEHGQKRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650933
Record name (7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-YL)acetic acid

CAS RN

915921-98-1
Record name (7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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